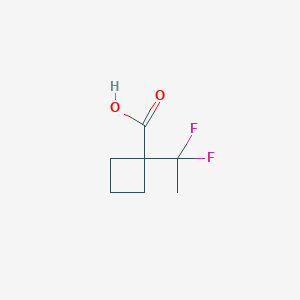

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-6(8,9)7(5(10)11)3-2-4-7/h2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWBQSWJFTZBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with difluoroethyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The difluoroethyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Research Findings

- Fluorination Impact: DFECBCA’s difluoroethyl group improves metabolic stability compared to non-fluorinated analogs like 1-benzylcyclobutane-1-carboxylic acid, as fluorination reduces susceptibility to enzymatic degradation .

- Conformational Rigidity : Cyclobutane rings in DFECBCA and its analogs restrict rotational freedom, enhancing binding affinity to biological targets compared to linear or less-constrained structures .

- Synthetic Challenges: Fluorinated cyclobutanes require specialized reagents (e.g., SF₄/HF), whereas non-fluorinated derivatives are synthesized via alkylation or arylation .

Biologische Aktivität

1-(1,1-Difluoroethyl)cyclobutane-1-carboxylic acid is a compound with potential biological activities that merit detailed exploration. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1782869-64-0

- Molecular Formula : C7H10F2O2

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of several bacterial strains, indicating its potential use as a therapeutic agent in treating bacterial infections. The mechanism of action may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound may also have anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound appears to affect key signaling pathways involved in cell proliferation and survival, making it a candidate for further development in cancer therapy.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The difluoroethyl group enhances lipophilicity, allowing better membrane penetration.

- The carboxylic acid moiety may interact with cellular receptors or enzymes, altering their activity.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant inhibition against E. coli and S. aureus. |

| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells; reduced cell viability by 50% at 100 µM concentration. |

| Study C | Mechanism Exploration | Suggested interaction with cellular signaling pathways related to apoptosis. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclobutane ring formation via cyclopropanation or condensation reactions. For example, cyclopropanation using diazo compounds (e.g., CH₂N₂) with transition metal catalysts (e.g., Rh₂(OAc)₄) can generate the cyclobutane backbone . Subsequent introduction of the difluoroethyl group may employ nucleophilic substitution with reagents like ClCF₂CH₃ or BrCF₂CH₃ under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Considerations : Optimize reaction time (4–12 hours) and temperature (60–100°C) to minimize side products like over-fluorinated derivatives. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical for isolating the final product .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

- Methodology : Use ¹H/¹⁹F NMR to confirm the presence of the difluoroethyl group (δ ~ -120 ppm for CF₂) and cyclobutane ring protons (δ ~ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 208.05). Infrared spectroscopy (IR) identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Data Contradictions : Discrepancies in melting points (e.g., 157–161°C in cyclobutane-dicarboxylic acid derivatives ) highlight the need for standardized crystallization protocols.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Data : The compound is stable in neutral aqueous solutions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming cyclobutane-1-carboxylic acid derivatives. Thermal decomposition occurs above 160°C, releasing CO₂ and HF gas .

- Handling Recommendations : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Use fluoropolymer-lined caps to prevent HF corrosion .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Rh-catalyzed cyclopropanation with enantiopure diazo esters yields cyclobutane intermediates with >90% ee . Post-functionalization via Mitsunobu reactions (e.g., DIAD/Ph₃P) retains stereochemistry .

- Challenges : Racemization may occur during carboxylic acid deprotection. Monitor via chiral HPLC (e.g., Chiralpak IA column, hexane/i-PrOH mobile phase) .

Q. What computational tools predict the reactivity of the difluoroethyl group in nucleophilic or electrophilic reactions?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions at the CF₂-CH₂ moiety. Molecular dynamics simulations assess solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. How does the compound interact with biological targets, and what assays quantify its bioavailability?

- Pharmacokinetics : Radiolabeled analogs (e.g., ¹⁸F derivatives) enable PET imaging to study tissue distribution . In vitro assays (e.g., plasma protein binding via equilibrium dialysis) measure unbound fractions .

- Metabolism : Cytochrome P450 (CYP3A4) oxidation of the cyclobutane ring generates hydroxylated metabolites. Quantify via LC-MS/MS with deuterated internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.